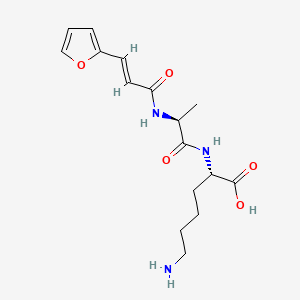

Furylacryloylalanyllysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furylacryloylalanyllysine is a synthetic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . The compound is composed of the amino acids L-phenylalanine, acrylic acid, and L-lysine

Méthodes De Préparation

Furylacryloylalanyllysine can be synthesized through a series of chemical reactions involving the amino acids and acrylic acid. The synthetic route typically involves the following steps:

Formation of Furylacryloyl Group: The furylacryloyl group is formed by reacting furan with acrylic acid under specific conditions.

Coupling with Alanyllysine: The furylacryloyl group is then coupled with alanyllysine using peptide coupling reagents such as carbodiimides.

Analyse Des Réactions Chimiques

Furylacryloylalanyllysine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the furylacryloyl group, using nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Furylacryloylalanyllysine has several scientific research applications, including:

Drug Delivery: The compound can self-assemble into well-defined nanostructures, making it a promising candidate for drug delivery systems.

Tissue Engineering: Its self-assembling properties also hold potential for tissue engineering applications.

Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of furylacryloylalanyllysine involves:

Self-Assembly: The compound can self-assemble into various nanostructures, including spheres, tubes, and hydrogels, due to the amphiphilic nature of its constituent amino acids.

Membrane Disruption: The compound might exert its antimicrobial activity by disrupting the membranes of bacteria and fungi, leading to cell death.

Comparaison Avec Des Composés Similaires

Furylacryloylalanyllysine can be compared with other similar compounds, such as:

Furylacryloylalanylarginine: Another compound used in similar research applications, particularly in enzymatic assays.

Furylacryloylleucylglycylprolylalanine: Used in studies related to peptide synthesis and enzymatic activity.

This compound is unique due to its specific combination of amino acids and its ability to self-assemble into nanostructures, which is not commonly observed in other similar compounds.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-11(18-14(20)8-7-12-5-4-10-24-12)15(21)19-13(16(22)23)6-2-3-9-17/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/b8-7+/t11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUABSYGNBFITP-DDOQPMFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76079-03-3 |

Source

|

| Record name | Furylacryloylalanyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1336240.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)